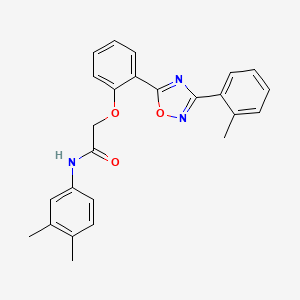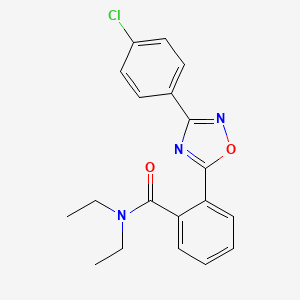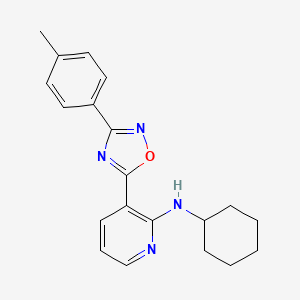
N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine, also known as CYCLOPS, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. CYCLOPS belongs to the class of pyridine-based compounds that possess a fused oxadiazole ring, which imparts unique chemical and biological properties to the molecule.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase IIα, which is involved in DNA replication and repair, and COX-2, which is involved in the production of pro-inflammatory mediators.
Biochemical and physiological effects:
This compound has been shown to exert various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. The compound also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This compound has been shown to have low toxicity towards normal cells, making it a potential candidate for the development of novel anti-cancer and anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is its potent anti-cancer and anti-inflammatory activity, which makes it a potential candidate for the development of novel drugs. The compound has been shown to have low toxicity towards normal cells, which is a desirable property for any drug candidate.
However, one of the limitations of this compound is its low solubility in water, which can make it difficult to formulate into a drug. The compound also requires further optimization to improve its pharmacokinetic properties, such as bioavailability and half-life.
Direcciones Futuras
There are several future directions for research involving N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One of the potential areas of research is the development of novel drug formulations that can improve the solubility and pharmacokinetic properties of this compound. Another area of research is the identification of the exact mechanism of action of this compound, which can help in the development of more potent and specific drugs.
Other potential future directions include the evaluation of this compound in preclinical and clinical studies for its efficacy and safety as an anti-cancer and anti-inflammatory drug. The compound can also be evaluated for its potential applications in other fields, such as materials science and catalysis, due to its unique chemical properties.
Métodos De Síntesis
The synthesis of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves a multi-step process that includes the reaction of 2-chloronicotinic acid with p-tolyl hydrazine to form 2-(p-tolyl)-5-(2-chloropyridin-3-yl)-1,3,4-oxadiazole. This intermediate is then reacted with cyclohexyl isocyanate to form this compound. The overall yield of this compound synthesis is around 50%, and the purity of the final product can be improved using various purification techniques.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to possess potent anti-cancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
In pharmacology, this compound has been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This property makes this compound a potential candidate for the development of novel anti-inflammatory drugs.
Propiedades
IUPAC Name |
N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-9-11-15(12-10-14)18-23-20(25-24-18)17-8-5-13-21-19(17)22-16-6-3-2-4-7-16/h5,8-13,16H,2-4,6-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXBTNGWAHSCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

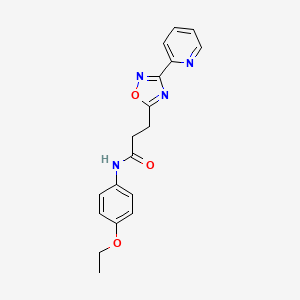



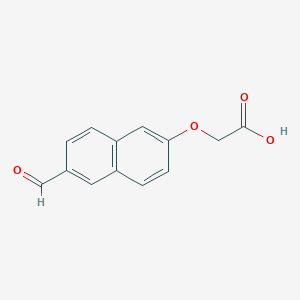
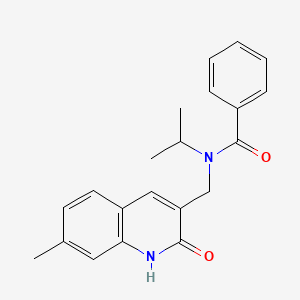
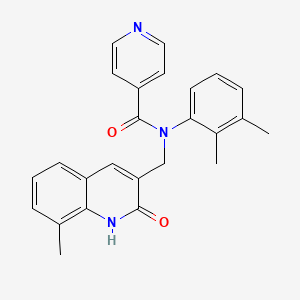
![3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B7697352.png)

![3-(4-fluorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697363.png)

